3-(1-methyl-1H-pyrazol-5-yl)-2-oxopropanoic acid
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Overview
Description
3-(1-methyl-1H-pyrazol-5-yl)-2-oxopropanoic acid is a chemical compound with the molecular formula C7H8N2O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)-2-oxopropanoic acid typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate acylating agent. One common method is the acylation of 1-methyl-1H-pyrazole with an α-keto acid derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically isolated through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-(1-methyl-1H-pyrazol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-5-yl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid
- 5-(1-methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid
- [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid
Uniqueness
3-(1-methyl-1H-pyrazol-5-yl)-2-oxopropanoic acid is unique due to its specific structural features and reactivity. The presence of both a pyrazole ring and a keto group allows for diverse chemical transformations and potential biological activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C7H8N2O3 |
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Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(2-methylpyrazol-3-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c1-9-5(2-3-8-9)4-6(10)7(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
AIRVZOZHFXOHQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CC(=O)C(=O)O |
Origin of Product |
United States |
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